Product packaging for Hexahydrofuro[3,2-b]furan-3,6-diamine(Cat. No.:CAS No. 125335-70-8)

Hexahydrofuro[3,2-b]furan-3,6-diamine

Cat. No.: B040949
CAS No.: 125335-70-8
M. Wt: 144.17 g/mol
InChI Key: XHQWSUCHPAVLNQ-UHFFFAOYSA-N
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Description

Contextual Significance of Biomass-Derived Bicyclic Diamines

Biomass-derived bicyclic diamines are emerging as important building blocks in the development of high-performance, sustainable materials. nih.gov These compounds offer a renewable alternative to traditional fossil-fuel-based diamines, which are key components in the synthesis of polymers like polyamides and polyurethanes. researchgate.net The shift towards bio-based diamines is driven by the need for more environmentally friendly and economically viable production methods. researchgate.net

The use of diamines derived from natural sources, such as sugars, can lead to the creation of novel polymers with unique properties. rsc.org For instance, the incorporation of rigid, chiral bicyclic structures derived from biomass can enhance the thermal and mechanical properties of polymers. nih.gov This makes them suitable for a range of applications, from engineering plastics to advanced materials. researchgate.net

Structural Framework and Stereochemical Considerations

The distinct properties of Hexahydrofuro[3,2-b]furan-3,6-diamine are intrinsically linked to its three-dimensional structure.

The core of this compound is a bicyclic system composed of two fused tetrahydrofuran (B95107) rings. researchgate.netnih.gov This fused-ring structure imparts significant rigidity to the molecule. nih.gov Unlike flexible linear diamines, the constrained conformation of this bicyclic diamine can lead to polymers with more predictable and ordered structures.

The molecule is also inherently chiral, meaning it is non-superimposable on its mirror image. This chirality originates from its synthesis from naturally occurring chiral molecules like D-mannitol. researchgate.netnih.gov The presence of multiple stereocenters gives rise to various stereoisomers, each with a unique spatial arrangement of atoms. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the properties and applications of polymers derived from bicyclic diamines. numberanalytics.com The specific configuration of the amino groups on the hexahydrofuro[3,2-b]furan framework dictates how the molecule can orient itself and interact with other molecules during polymerization. bham.ac.uk

This precise spatial control is crucial for designing polymers with tailored properties. numberanalytics.combirmingham.ac.uk For example, the stereoregularity of the polymer chain, which is influenced by the monomer's stereochemistry, can affect its crystallinity, mechanical strength, and thermal stability. numberanalytics.com The well-defined stereochemistry of compounds like this compound allows for the synthesis of polymers with enhanced characteristics, which is a significant advantage in materials science. birmingham.ac.ukduke.edu

Chemical and Physical Properties

PropertyValue
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
IUPAC Name 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
CAS Number 125335-70-8
Computed XLogP3 -2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 144.089877630 Da
Monoisotopic Mass 144.089877630 Da
Topological Polar Surface Area 70.5 Ų
Heavy Atom Count 10

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B040949 Hexahydrofuro[3,2-b]furan-3,6-diamine CAS No. 125335-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQWSUCHPAVLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125335-70-8
Record name (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine
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Synthetic Methodologies for Hexahydrofuro 3,2 B Furan 3,6 Diamine and Its Stereoisomers

Biomass-Derived Precursor Chemistry

The synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine and its stereoisomers is rooted in the use of 1,4:3,6-dianhydrohexitols, commonly known as isohexides. These chiral building blocks are readily available from the dehydration of sugar alcohols like sorbitol and mannitol, which are derived from biomass. The three primary isohexide stereoisomers—Isosorbide (B1672297), Isomannide (B1205973), and Isoidide—each offer a unique stereochemical platform for the synthesis of the corresponding diamines.

Utilization of Isosorbide and Isomannide as Chiral Precursors

Isosorbide ((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol) and Isomannide ((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol) are the most common isohexides used as precursors. nih.gov The core synthetic strategy involves a three-step process:

Activation of the two hydroxyl groups by converting them into good leaving groups.

A double nucleophilic substitution with an azide (B81097) source.

Reduction of the resulting diazide to the target diamine.

This process is stereospecific, with the stereochemistry of the final diamine being dictated by the stereochemistry of the starting diol. nih.gov Isosorbide possesses one endo and one exo hydroxyl group, while isomannide has two exo hydroxyl groups. google.com The nucleophilic substitution step proceeds with a complete inversion of configuration at both carbon centers.

Consequently, a double inversion of the two exo hydroxyl groups of Isomannide leads to the formation of 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol (diaminoisoidide), which has two endo amino groups. In contrast, the double inversion of the endo and exo hydroxyls of Isosorbide results in 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydromannitol (diaminoisomannide), which retains one endo and one exo amino group. nih.gov

Table 1: Stereochemical Relationship Between Precursors and Products
Starting PrecursorConfiguration of -OH GroupsFinal Diamine ProductConfiguration of -NH₂ Groups
Isomannidedi-exoDiaminoisoididedi-endo
Isosorbideendo, exoDiaminoisomannideexo, endo

Derivatization from Isoidide

Isoidide ((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol) features two endo hydroxyl groups. google.com Applying the same three-step synthetic strategy to isoidide does not yield the expected di-exo diamine. Instead, the reaction pathway leads to the formation of a tricyclic adduct, dideoxy-amino isomannide. nih.gov This outcome highlights the significant influence of the substrate's stereochemistry on the reaction pathway, as the proximity of the endo positions can favor intramolecular cyclization reactions under certain conditions.

Classical Synthetic Approaches

The conversion of biomass-derived diols into the target diamines relies on well-established, classical synthetic transformations. The most efficient and widely reported method is a two-step sequence involving nucleophilic azide displacement followed by reduction. nih.gov

Nucleophilic Azide Displacement and Subsequent Reduction

This robust method allows for the stereocontrolled introduction of nitrogen atoms. The first step is the conversion of the precursor diol into a bis-sulfonate ester, such as a tosylate or triflate, to create effective leaving groups. thieme-connect.deresearchgate.net This is followed by reaction with an azide salt, typically sodium azide (NaN₃), to form the diazide intermediate. The final step is the reduction of the diazide to the diamine.

Reaction Mechanism Studies of Azide Displacement (e.g., SN2 pathway)

The nucleophilic displacement of the sulfonate leaving groups by the azide ion is a bimolecular nucleophilic substitution (SN2) reaction. thieme-connect.desciforum.net This mechanism is characterized by the nucleophile attacking the electrophilic carbon atom from the side opposite to the leaving group, in a so-called "backside attack". libretexts.orgchemistrysteps.com

This concerted, single-step process invariably leads to a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. utexas.edunih.gov The SN2 reaction is stereospecific, meaning that different stereoisomers of the starting material will yield different stereoisomers of the product. libretexts.org For the rigid bicyclic isohexide framework, this stereospecificity is absolute. The attack of the azide nucleophile on an exo-sulfonate results in an endo-azide, and attack on an endo-sulfonate yields an exo-azide. nih.gov This precise stereochemical control is fundamental to producing specific stereoisomers of the final diamine.

Catalytic Hydrogenation of Diazide Intermediates

The reduction of the intermediate diazido-dideoxy-isohexide to the corresponding diamine is most commonly and efficiently achieved through catalytic hydrogenation. This method is highly effective for converting organic azides into primary amines. lookchem.com

Detailed research findings show that the hydrogenation can be carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The reaction proceeds with high yield and chemoselectivity, reducing the azide groups without affecting the bicyclic ether framework.

Table 2: Representative Conditions for Catalytic Hydrogenation
SubstrateCatalystSolventPressureTemperatureTimeYieldReference
2,5-Diazido-2,5-dideoxy-1,4:3,6-dianhydro-L-iditol10% Pd/CEthanol3 bar H₂20 °C12 h98% researchgate.net
1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxy-L-iditol10% Pd/CEthanol~3 atm H₂20 - 25 °C12 h98% lookchem.com

Amination of Diol Precursors

The direct amination of diol precursors, specifically the stereoisomers of hexahydrofuro[3,2-b]furan-3,6-diol (also known as isohexides), is a key strategy for the production of the corresponding diamines. These diols, such as isosorbide, isomannide, and isoidide, are bio-based platform molecules derived from the dehydration of sugar alcohols like sorbitol and mannitol. The conversion of these diols to diamines involves the substitution of the hydroxyl groups with amino groups. This transformation can be catalyzed by both homogeneous and heterogeneous systems, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the alcohol is transiently oxidized to a carbonyl intermediate, which then reacts with an amine, followed by reduction of the resulting imine or enamine, regenerating the catalyst and producing water as the primary byproduct.

Catalytic Amination Strategies

The catalytic amination of hexahydrofuro[3,2-b]furan-3,6-diol and its stereoisomers is a more sustainable and atom-economical approach compared to traditional methods that often require harsh conditions and stoichiometric reagents. Both homogeneous and heterogeneous catalysis have been explored to achieve high yields and selectivities in the synthesis of this compound.

Homogeneous Catalysis for Diamine Production

Homogeneous catalysts offer the advantage of high activity and selectivity at milder reaction conditions due to their well-defined active sites. Ruthenium and iridium-based complexes have shown particular promise in the amination of diols.

Ruthenium complexes, particularly when paired with specific phosphine ligands, are effective catalysts for the amination of diols. A notable example is the use of a catalyst system comprising [Ru(CO)ClH(PPh3)3] and the bidentate phosphine ligand Xantphos for the synthesis of diamines from isohexide diols. This homogeneous system has been reported to achieve high selectivity for the production of the corresponding diamine. For instance, the diamination of a hexahydrofuro[3,2-b]furan-3,6-diol has been achieved with a yield of up to 96% in the presence of ammonia in tert-amyl alcohol at 170 °C acs.org. The choice of ligand is crucial for the catalyst's performance, influencing both its activity and selectivity.

Table 1: Ruthenium-Catalyzed Diamination of a Hexahydrofuro[3,2-b]furan-3,6-diol acs.org

Catalyst SystemAmine SourceSolventTemperature (°C)Yield (%)
[Ru(CO)ClH(PPh3)3]/XantphosNH3t-Amyl alcohol17096

Iridium-based homogeneous catalysts have also been extensively studied for the amination of diols, particularly for the stereoisomers of hexahydrofuro[3,2-b]furan-3,6-diol, such as isosorbide and isomannide. These reactions often employ the borrowing hydrogen methodology. The combination of an iridium complex with a Brønsted acid can facilitate the regio- and diastereoselective mono- or diamination of these bio-based diols researchgate.net. The stereochemistry of the starting diol plays a significant role in the outcome of the reaction, influencing the accessibility of the hydroxyl groups and the stereochemistry of the resulting amine products. For example, the reaction of isomannide with various amines has been shown to produce the desired diamine in a stereoselective manner with yields ranging from 47-79% researchgate.net.

Table 2: Iridium-Catalyzed Diamination of Isomannide researchgate.net

AmineYield (%)
Aniline79
p-Toluidine75
Benzylamine65
n-Hexylamine47

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them attractive for industrial applications.

Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C) or ruthenium on alumina (Ru/Al2O3), have been investigated for the amination of isohexides to produce the corresponding diamines google.com. These heterogeneous systems typically require higher temperatures and pressures compared to their homogeneous counterparts. In a patented process, the amination of isomannide using a Ru/C catalyst in an aqueous ammonia solution under hydrogen pressure resulted in the formation of amine derivatives google.com. The reaction yielded a mixture of monoamines and diamines. The selectivity towards diamine formation can be influenced by the reaction conditions, including temperature, pressure, and catalyst support. For instance, at 170°C and 10 bar of hydrogen pressure, the reaction catalyzed by Ru/C yielded approximately 50% total amine derivatives, with 1% being a mixture of diamines google.com. Increasing the temperature can lead to a higher proportion of amine products google.com.

Table 3: Heterogeneous Ruthenium-Catalyzed Amination of Isomannide google.com

CatalystTemperature (°C)H2 Pressure (bar)Reaction Time (h)Total Amine Yield (%)Diamine Yield (%)
5% Ru/C1701024~501
5% Ru/Al2O31701024Good activityNot specified
Non-Noble Metal Catalysts (e.g., Ni/Al2O3–SiO2)

The use of non-noble metal catalysts presents a cost-effective and sustainable alternative to precious metal-based systems for amination reactions. Nickel catalysts, in particular, have shown promise in the reductive amination of biomass-derived oxygenates. For the synthesis of this compound, a nickel catalyst supported on a mixed alumina-silica support (Ni/Al2O3–SiO2) has been reported as an effective catalyst for the amination of the corresponding diol (hexahydrofuro[3,2-b]furan-3,6-diol), which can be derived from renewable resources like isohexides.

In a typical process, the diol is reacted with ammonia in the presence of the Ni/Al2O3–SiO2 catalyst under a hydrogen atmosphere. The reaction proceeds via a reductive amination pathway, where the hydroxyl groups are sequentially replaced by amino groups. Research in this area has demonstrated that a yield of 51% for the diamine can be achieved using this non-noble metal catalyst. The catalyst's activity is attributed to the synergistic effects of the nickel metal centers and the acidic-basic properties of the alumina-silica support.

Table 1: Performance of Ni/Al2O3–SiO2 in the Synthesis of this compound
CatalystSubstrateProductReported Yield
Ni/Al2O3–SiO2Hexahydrofuro[3,2-b]furan-3,6-diolThis compound51%

Reaction Condition Optimization for Catalytic Amination (e.g., temperature, ammonia pressure, solvent effects)

The efficiency and selectivity of the catalytic amination to produce this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, ammonia pressure, and the choice of solvent.

Temperature: The reaction temperature plays a crucial role in driving the amination process. Generally, higher temperatures are required for the synthesis of diamines compared to monoamines. For the diamination of isohexide-derived diols, temperatures in the range of 170–200 °C are often necessary to achieve good conversion and selectivity towards the diamine product.

Ammonia Pressure: The pressure of ammonia, which serves as both a reactant and a nitrogen source, is another critical parameter. Sufficient ammonia pressure is required to favor the forward reaction and suppress side reactions. The optimization of ammonia pressure is a balance between achieving a high reaction rate and managing the safety and engineering constraints of a high-pressure system.

Solvent Effects: The choice of solvent can significantly influence the reaction pathway and selectivity. Solvents can affect the solubility of reactants and intermediates, as well as the interaction between the substrate and the catalyst surface. For the amination of sugar-derived compounds, both protic and aprotic solvents have been explored. For instance, the use of methanol as a solvent has been shown to enhance the rate of C2 diamine formation from the reductive aminolysis of reducing sugars. acs.org In the context of this compound synthesis, the selection of an appropriate solvent is expected to play a key role in optimizing the yield and selectivity.

Catalyst Stability and Regeneration Studies

A significant consideration for the industrial application of catalytic processes is the stability and reusability of the catalyst. For Ni/Al2O3–SiO2 catalysts used in reductive amination, common deactivation mechanisms include coking (deposition of carbonaceous species on the catalyst surface) and sintering (thermal agglomeration of metal nanoparticles, leading to a loss of active surface area).

Regeneration of deactivated Ni/Al2O3 catalysts is often explored to extend their lifetime and improve process economics. A common strategy for regeneration involves a controlled oxidation step to burn off deposited coke, followed by a reduction step to regenerate the active metallic nickel sites. However, the regeneration process itself can sometimes lead to further changes in the catalyst structure, such as sintering of the nickel particles. Therefore, studies on the regeneration of these catalysts aim to find conditions that effectively remove coke without causing significant irreversible damage to the catalyst's morphology and activity. The development of robust catalysts with high resistance to deactivation and efficient regeneration protocols is an active area of research.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and environmentally benign approach to the synthesis of chiral molecules like this compound. Enzymes operate under mild conditions and can exhibit high levels of stereo-, regio-, and chemo-selectivity.

Enzymatic Transamidation Protocols

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov This enzymatic transformation is a powerful tool for the asymmetric synthesis of chiral amines. The synthesis of this compound can be envisioned through a biocatalytic route employing transaminases.

The reaction mechanism of transaminases typically follows a ping-pong bi-bi kinetic model. In the first step, the amine donor binds to the enzyme and transfers its amino group to the pyridoxal-5'-phosphate (PLP) cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone by-product. In the second step, the ketone substrate binds to the enzyme, and the amino group is transferred from PMP to the substrate, yielding the chiral amine product and regenerating the PLP cofactor.

For the synthesis of this compound, a potential biocatalytic route would involve the corresponding diketone, hexahydrofuro[3,2-b]furan-3,6-dione, as the substrate. A suitable transaminase would then catalyze the double amination of this diketone using an amine donor like isopropylamine or alanine. A significant advantage of this approach is the potential for high stereoselectivity, which is discussed in the next section.

Stereochemical Control in Biocatalytic Pathways

One of the most significant advantages of using enzymes in synthesis is the exquisite control over stereochemistry. Transaminases are known for their excellent enantioselectivity, and a wide variety of both (R)- and (S)-selective transaminases are available. This allows for the synthesis of specific stereoisomers of chiral amines.

In the context of this compound, which has multiple chiral centers, the stereochemical outcome of the enzymatic amination would be determined by the choice of the transaminase. By selecting an appropriate enzyme, it is possible to control the stereochemistry of the newly introduced amino groups, leading to the formation of a specific diastereomer of the product. This level of stereochemical control is often difficult to achieve with traditional chemical methods. The development of stereodivergent biocatalytic processes, where different stereoisomers of a product can be accessed by using different enzymes, is a key area of research in biocatalysis. nih.gov

Enantioselective Synthesis Approaches

The enantioselective synthesis of this compound aims to produce a single enantiomer of the target molecule. As discussed previously, biocatalytic methods using transaminases represent a powerful strategy for achieving high enantioselectivity. wiley.com

Beyond biocatalysis, other enantioselective synthesis strategies can be envisioned for the construction of the chiral furofuran core with the desired stereochemistry of the amino groups. These can include:

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as carbohydrates, which possess a defined stereochemistry. The furofuran core can be constructed from these precursors, thereby setting the stereochemistry of the final diamine product.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of the furofuran ring system or in the introduction of the amino groups. For example, asymmetric hydrogenation or amination reactions catalyzed by chiral metal complexes could be utilized.

The development of efficient and highly enantioselective synthetic routes to this compound and its stereoisomers is crucial for exploring their potential applications in fields where chirality plays a critical role.

Challenges in Scalable and Sustainable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound is fraught with complexities. Ensuring the economic viability and environmental sustainability of the manufacturing process requires careful consideration of several key factors.

Maintaining Stereochemical Integrity at Industrial Scale

The biological activity of pharmaceuticals derived from this compound is intrinsically linked to its specific stereochemistry. Consequently, maintaining a high degree of stereochemical purity throughout the manufacturing process is paramount. However, the conditions inherent in large-scale reactions, such as prolonged reaction times, elevated temperatures, and the use of certain reagents, can lead to racemization or epimerization, compromising the final product's efficacy and safety.

Key challenges in maintaining stereochemical integrity include:

Harsh Reaction Conditions: Industrial-scale synthesis often involves conditions that can be detrimental to the stereocenters of the molecule. Careful optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to minimize the risk of stereochemical erosion.

Catalyst Performance and Stability: Many synthetic routes employ chiral catalysts or auxiliaries to control the stereochemical outcome. The stability, activity, and selectivity of these catalysts over extended periods and on a large scale are critical. Catalyst deactivation or leaching can lead to a loss of stereocontrol.

Recrystallization and Purification Steps: While purification steps like crystallization are intended to enhance stereochemical purity, they can also present challenges. The formation of undesirable solid-state forms or the co-crystallization of diastereomers can complicate the isolation of the desired stereoisomer.

ChallengeDescriptionMitigation Strategies
Racemization/Epimerization Loss of stereochemical purity due to harsh reaction conditions.Optimization of temperature, pressure, and reaction time; use of milder reagents.
Catalyst Deactivation Decreased performance of chiral catalysts over time.Development of more robust catalysts; catalyst regeneration protocols.
Purification Inefficiencies Difficulty in separating desired stereoisomers from impurities.Advanced crystallization techniques; chiral chromatography.

Solvent Recovery and Waste Management Issues

The extensive use of organic solvents in the synthesis of this compound poses significant environmental and economic challenges. The principles of green chemistry necessitate the implementation of efficient solvent recovery and waste management strategies to minimize the environmental footprint and reduce operational costs.

Common issues encountered include:

High Solvent Consumption: Many synthetic steps may require large volumes of solvents for reactions, extractions, and purifications, leading to substantial waste streams.

Azeotrope Formation: The presence of azeotropic mixtures of solvents and water can complicate separation and recovery through simple distillation, requiring more energy-intensive techniques.

Mixed Solvent Streams: The use of multiple solvents throughout the process results in complex waste streams that are difficult and costly to separate and recycle.

Implementing strategies such as the use of greener, more benign solvents, developing solvent-free or solvent-minimized reaction conditions, and investing in advanced solvent recovery technologies like pervaporation and membrane filtration are essential for sustainable production.

Purification Methodologies for Hydrophilic Byproducts (e.g., Aqueous Two-Phase Systems)

The synthesis of this compound often generates hydrophilic byproducts that can be challenging to remove using conventional purification techniques like crystallization or standard chromatography. These polar impurities can impact the purity and yield of the final product.

Aqueous Two-Phase Systems (ATPS) have emerged as a promising and sustainable alternative for the purification of hydrophilic compounds. wikipedia.org ATPS are formed by mixing two immiscible aqueous solutions, typically a polymer and a salt, or two different polymers. wikipedia.org This creates two distinct aqueous phases into which different components of a mixture can selectively partition based on their physicochemical properties.

Advantages of Aqueous Two-Phase Systems:

Mild Conditions: The high water content (typically 80-90%) provides a gentle environment for sensitive molecules, preventing degradation. nih.gov

Scalability: ATPS can be readily scaled up for industrial applications. wikipedia.org

Biocompatibility: The components used to form the phases are often biocompatible and biodegradable.

Versatility: The partitioning behavior can be tuned by altering parameters such as the type of polymer and salt, pH, and temperature.

The application of ATPS for the removal of hydrophilic byproducts in the synthesis of this compound involves the selective partitioning of the polar impurities into one aqueous phase, while the desired product preferentially moves to the other. This allows for an efficient separation and purification, contributing to a more sustainable and cost-effective manufacturing process. Further research into optimizing ATPS for this specific application is crucial for its widespread industrial implementation.

Chemical Transformations and Derivatization Strategies

Fundamental Reactivity of the Diamine Moiety

The chemical behavior of Hexahydrofuro[3,2-b]furan-3,6-diamine is predominantly dictated by the two primary amine functionalities. These groups possess a lone pair of electrons on the nitrogen atoms, rendering them both basic and nucleophilic. The rigid bicyclic framework can influence the accessibility and reactivity of these amine groups compared to linear aliphatic diamines. nih.govacs.org

Primary aliphatic amines are susceptible to oxidation by various reagents, leading to a range of products including aldehydes, imines, or nitro compounds, depending on the oxidant and reaction conditions. The electrochemical oxidation of primary aliphatic amines, for instance, typically proceeds through the formation of a radical cation intermediate. acs.orgnih.gov Subsequent deprotonation and further oxidation can lead to the corresponding imine, which can then be hydrolyzed to an aldehyde and ammonia. nih.gov Catalytic systems, sometimes mimicking biological amine oxidases, can also achieve the oxidative deamination of primary amines to aldehydes. electrochem.org For this compound, such oxidation would be expected to transform the amine groups into carbonyl functionalities, significantly altering the electronic and structural properties of the scaffold.

While the diamine moiety itself is in a reduced state and not typically subject to further reduction, the synthesis of this compound often involves the reduction of other functional groups. Common synthetic routes may involve the reduction of corresponding diazides, dinitro compounds, or diamides. chadsprep.comorganic-chemistry.org For example, the catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) are standard methods for converting azides or nitriles into primary amines. rsc.org These reduction steps are crucial for installing the reactive amine groups onto the furanofuran scaffold.

The lone pair of electrons on the nitrogen atoms makes the amine groups in this compound effective nucleophiles. chemguide.co.uk They can readily participate in nucleophilic substitution reactions with a variety of electrophiles. savemyexams.comlibretexts.org Common reactions include alkylation with haloalkanes, acylation with acyl chlorides or acid anhydrides to form amides, and reaction with sulfonyl chlorides to produce sulfonamides. libretexts.orgchemguide.co.uk

The reaction with haloalkanes can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated products. chemguide.co.ukstudymind.co.uk However, controlling stoichiometry and reaction conditions can favor the formation of the desired substituted product. Acylation is typically a high-yield reaction that converts the primary amines into stable amide derivatives.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Amines
ElectrophileReaction TypeProduct Functional GroupGeneral Conditions
Haloalkane (R-X)AlkylationSecondary/Tertiary AmineHeat, often with excess amine or a non-nucleophilic base
Acyl Chloride (R-COCl)AcylationAmideRoom temperature, often with a base (e.g., pyridine, triethylamine)
Acid Anhydride (B1165640) ((RCO)₂O)AcylationAmideRoom temperature or gentle heating
Sulfonyl Chloride (R-SO₂Cl)SulfonylationSulfonamideAqueous alkali or tertiary amine base

Functionalization and Modification of the Hexahydrofuro[3,2-b]furan Scaffold

The rigid hexahydrofuro[3,2-b]furan core, often derived from carbohydrate precursors like D-mannitol, provides a stereochemically defined platform for further functionalization. nih.govresearchgate.net Synthetic strategies often involve the manipulation of precursor molecules where hydroxyl groups are present at the positions later occupied by the amines. These hydroxyl groups can be converted into better leaving groups, such as tosylates or triflates, which are then displaced by nitrogen nucleophiles (e.g., azide (B81097) followed by reduction) to install the amine functionalities. This approach allows for the creation of a wide range of derivatives with controlled stereochemistry. nih.govresearchgate.netgoogle.comnih.gov The inherent structure of the bicyclic system dictates the spatial orientation of the substituents, making it a valuable chiral building block. researchgate.netresearchgate.net

Synthesis of Advanced Monomers and Intermediates

The difunctional nature of this compound makes it an ideal candidate for the synthesis of advanced monomers for step-growth polymerization. The two primary amine groups can react with complementary difunctional monomers, such as diacyl chlorides or diisocyanates, to produce polyamides and polyureas, respectively. The rigidity of the fused furan (B31954) scaffold can impart desirable thermal and mechanical properties to the resulting polymers. Non-phosgene routes to furan-based diisocyanates have also been explored, highlighting the interest in these bio-derived structures for polymer chemistry. rsc.org

A key transformation for converting diamines into highly reactive monomers is the reaction with phosgene (B1210022) (COCl₂) or its safer equivalents like diphosgene or triphosgene. google.comrsc.org This process, known as phosgenation, converts the primary amine groups into isocyanate (-NCO) groups. The reaction of this compound with phosgene would yield the corresponding diisocyanate.

The industrial phosgenation process is typically carried out in an inert solvent. google.com The reaction proceeds through intermediate carbamoyl (B1232498) chlorides and amine hydrochlorides, which subsequently eliminate hydrogen chloride at elevated temperatures to form the isocyanate. google.comuni-miskolc.hu Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the diisocyanate and minimize the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine. uni-miskolc.huorgsyn.org

Table 2: General Conditions for Diamine Phosgenation
ParameterTypical Range/ConditionPurpose
Phosgene StoichiometryExcess ( >2 moles per mole of diamine)Ensures complete conversion and minimizes urea formation. google.comuni-miskolc.hu
SolventInert, high-boiling (e.g., chlorobenzene, o-dichlorobenzene)Provides a reaction medium and facilitates temperature control. google.com
Initial TemperatureLow (e.g., -20°C to 10°C)Controls the initial exothermic reaction between amine and phosgene. google.comgoogle.com
Final TemperatureHigh (e.g., 90°C to 185°C)Promotes the elimination of HCl from intermediates to form the isocyanate. google.comorgsyn.org
PressureAtmospheric to moderate pressure (1-20 bar)Maintains phosgene in the liquid phase and controls reaction rate. google.com

Esterification and Etherification Reactions of Derivatives

Derivatives of the hexahydrofuro[3,2-b]furan core structure, particularly those bearing hydroxyl groups, are amenable to esterification reactions. These transformations are crucial for introducing a variety of functional groups that can modulate the compound's properties or serve as protecting groups in multi-step syntheses. A key example of this is the formation of benzoate (B1203000) esters.

One notable derivative, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, is synthesized from D-mannitol in a two-step process. nih.govresearchgate.net This process involves an initial benzoylation of D-mannitol followed by an acid-catalyzed double cyclization. nih.gov This reaction sequence effectively transforms the polyol into the rigid bicyclic furofuran structure with benzoate esters at the C3 and C6 positions. nih.govresearchgate.net The esterification in this case is foundational to the creation of the specific derivative.

The table below summarizes the key aspects of this esterification reaction leading to a key derivative of the hexahydrofuro[3,2-b]furan system.

Table 1: Synthesis of a Dibenzoate Ester Derivative

Starting Material Reagents Product Reaction Type Reference

While the direct etherification of this compound itself is not extensively detailed, the manipulation of hydroxyl precursors is a common strategy. Standard etherification methodologies could theoretically be applied to diol precursors of the diamine, allowing for the introduction of alkyl or aryl ether functionalities.

Formation of Other Reactive Functional Groups

The hexahydrofuro[3,2-b]furan scaffold can be modified to incorporate a range of reactive functional groups, enabling the synthesis of diverse derivatives. A key strategy involves the stereospecific conversion of hydroxyl groups into other functionalities, such as azides, which can then be converted into amines.

A chemoenzymatic route has been developed to synthesize (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-6-amino-3-ol, a derivative closely related to the parent diamine. thieme-connect.de This process starts from isosorbide (B1672297), a diol with the same core structure. The synthesis involves several key transformations to introduce new reactive groups:

Triflate Formation: The 6-exo hydroxyl group of a mono-acetylated isosorbide derivative is reacted with trifluoromethanesulfonic anhydride to form a triflate. The triflate is an excellent leaving group, activating the position for nucleophilic substitution. thieme-connect.de

Azide Introduction: The triflate group is displaced by sodium azide in a nucleophilic substitution reaction. This introduces the azido (B1232118) group, a versatile functional group that can be readily converted to an amine. thieme-connect.de

Amine Formation: The azido group is subsequently reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). thieme-connect.de

This sequence demonstrates the conversion of a hydroxyl group into an amine via azide and triflate intermediates, showcasing the formation of multiple reactive functional groups on the hexahydrofuro[3,2-b]furan core. thieme-connect.de The resulting amino alcohol can serve as a precursor for other derivatives, such as hydroxyureas. thieme-connect.de

Table 2: Functional Group Interconversion on the Hexahydrofuro[3,2-b]furan Scaffold

Precursor Functional Group Reagents Intermediate Functional Group Final Functional Group Reaction Type Reference
6-exo-Hydroxyl Trifluoromethanesulfonic anhydride, pyridine Triflate (OTf) N/A Sulfonylation thieme-connect.de
Triflate Sodium azide (NaN₃) Azide (N₃) N/A Nucleophilic Substitution thieme-connect.de

Applications in Materials Science

Development of Specialty Chemicals and Functional Materials

Nonionic Surfactants

Extensive research has been conducted on the applications of sugar-derived compounds in the formulation of surfactants. However, based on currently available scientific literature, there is no specific information or detailed research findings regarding the application of Hexahydrofuro[3,2-b]furan-3,6-diamine in the development of nonionic surfactants.

While the broader class of sugar-based molecules, such as isosorbide (B1672297) (a related diol), has been investigated for creating various types of surfactants, the specific use of this compound for this purpose is not documented. Research into isosorbide derivatives has primarily focused on their use in polymers and other materials, rather than in the field of nonionic surfactants. rsc.orgmorressier.com

Therefore, no data tables or detailed research findings on the performance or synthesis of nonionic surfactants based on this compound can be provided at this time. Further research would be required to explore the potential of this specific diamine as a hydrophilic head group in nonionic surfactant structures and to characterize its properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and hydrophilic-lipophilic balance (HLB).

Applications in Catalysis

Utilization as a Chiral Scaffold in Asymmetric Catalysis

The hexahydrofuro[3,2-b]furan moiety, derived from renewable resources like isosorbide (B1672297), presents a well-defined and rigid chiral environment. sciforum.net This inherent chirality is fundamental to its application as a scaffold in asymmetric catalysis. The fixed spatial arrangement of the two fused furan (B31954) rings creates a predictable three-dimensional space around a catalytic center. When functionalized with diamine groups, this scaffold can effectively influence the stereochemical outcome of a reaction. The positions and orientations of the amino groups are dictated by the rigid bicyclic structure, which in turn controls the approach of substrates to the metal center, leading to the preferential formation of one enantiomer over the other.

Derivatives of the hexahydrofuro[3,2-b]furan system, such as those derived from isomannide (B1205973) and isosorbide, have been successfully employed as versatile scaffolds for asymmetric catalysis. researchgate.net These scaffolds provide an accessible and cost-effective entry to optically pure functionalized compounds, primarily by modifying the hydroxyl groups, which can be converted to amines. researchgate.net The development of chiral ligands from such scaffolds has been a significant area of research, with applications in a range of asymmetric transformations. researchgate.net

Ligand Design for Metal-Catalyzed Reactions

The diamine derivative of the hexahydrofuro[3,2-b]furan core is a key component in the design of chiral ligands for a variety of metal-catalyzed reactions. The two amino groups can act as a bidentate ligand, coordinating to a metal center to form a stable chiral complex. The specific stereochemistry of the diamine, along with the rigidity of the bicyclic scaffold, are critical design elements that influence the catalytic activity and enantioselectivity of the resulting catalyst.

Ligands derived from the hexahydrofuro[3,2-b]furan scaffold have demonstrated considerable success in the asymmetric reduction of aromatic ketones. In a notable study, a new class of diamine ligands was synthesized from isosorbide, a renewable chiral resource with the hexahydrofuro[3,2-b]furan core structure. sciforum.net These ligands, when complexed with a metal catalyst, were evaluated for their efficacy in the enantioselective reduction of aromatic ketones via transfer hydrogenation. sciforum.net

The research findings indicated that these diamine-based ligands could achieve excellent conversion rates and good enantioselectivity in the reduction of various aromatic ketones. sciforum.net The specific ligand structure and reaction conditions were found to significantly impact the enantiomeric excess (ee) of the resulting chiral alcohols. For instance, in the asymmetric transfer hydrogenation of acetophenone, different ligands derived from the core scaffold yielded varying levels of enantioselectivity, highlighting the tunability of the ligand design. sciforum.netresearchgate.net

Below is a table summarizing the results for the asymmetric transfer hydrogenation of selected aromatic ketones using a representative diamine ligand derived from the hexahydrofuro[3,2-b]furan scaffold.

KetoneProductConversion (%)Enantiomeric Excess (ee %)
Acetophenone1-Phenylethanol>9975
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9970
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9980
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>9965

The application of hexahydrofuro[3,2-b]furan-3,6-diamine based ligands extends to broader transfer hydrogenation processes, a key methodology for the synthesis of enantiomerically enriched secondary alcohols. sciforum.net In these processes, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to reduce a substrate, like a ketone, in the presence of a metal-ligand catalyst. The efficiency of these reactions is highly dependent on the nature of the chiral ligand.

The diamine ligands featuring the hexahydrofuro[3,2-b]furan scaffold have been shown to be effective in ruthenium-catalyzed transfer hydrogenation reactions. sciforum.netresearchgate.net The rigid chiral backbone of the ligand plays a crucial role in creating a well-defined catalytic pocket that directs the stereochemical outcome of the hydrogenation. Research has demonstrated that optimization of the reaction conditions, including the choice of hydride source and temperature, can significantly influence the enantioselectivity of the reduction. researchgate.net For example, lowering the reaction temperature was found to increase the enantiomeric excess, albeit at the cost of a longer reaction time. researchgate.net

Research in Medicinal Chemistry and Biological Sciences

Scaffold Design for Drug Discovery

The hexahydrofuro[3,2-b]furan framework is recognized as a valuable scaffold in the design of novel therapeutic agents. Its rigid structure allows for the precise spatial arrangement of functional groups, which is critical for achieving high-affinity binding to protein targets. Researchers have utilized this core to develop new, selective inhibitors for enzymes implicated in disease, particularly in the field of oncology.

A significant application of this scaffold has been in the development of inhibitors for Janus kinase 3 (JAK3), a key enzyme in signaling pathways that regulate immune responses and cell growth. mdpi.commdpi.com The abnormal activation of the JAK3 signaling pathway is linked to autoimmune disorders and cancers. mdpi.com Derivatives based on the hexahydrofuro[3,2-b]furan scaffold have been synthesized to target JAK3 selectively, aiming to create effective treatments for hematological malignancies. nih.govresearchgate.net

Exploration of Biological Activities

The biological activities of Hexahydrofuro[3,2-b]furan-3,6-diamine derivatives are an area of active investigation, with a primary focus on their interactions with specific enzymes involved in cell signaling pathways.

While the broader family of furan-containing compounds has been extensively studied for potential antimicrobial applications, specific research detailing the antibacterial or antifungal properties of this compound derivatives is not prominently featured in available scientific literature.

Research has heavily concentrated on the interaction of hexahydrofuro[3,2-b]furan derivatives with the Janus kinase (JAK) family of enzymes. nih.govresearchgate.net One derivative, referred to in studies as compound 12n, has demonstrated potent and highly selective inhibitory activity against JAK3. nih.govresearchgate.netacs.org

This compound was found to inhibit JAK3 with a half-maximal inhibitory concentration (IC50) of 1.2 nM. nih.govresearchgate.net Importantly, it displayed significant selectivity for JAK3 over other members of the JAK family, a crucial factor in minimizing off-target effects. nih.gov

Inhibitory Activity of Compound 12n Against JAK Family Kinases
KinaseIC50 (nM)
JAK1>10,000
JAK22039
JAK31.2
Tyk21085

Data sourced from studies on selective JAK3 inhibitors. nih.govacs.org

The mechanism of action involves the suppression of the JAK3 signaling pathway. Cell-based assays have shown that these derivatives significantly reduce the phosphorylation of downstream signaling proteins, specifically STAT3 and STAT5. nih.govresearchgate.net This inhibition of the signaling cascade leads to a robust anti-proliferative effect in human leukemia cells that harbor a JAK3 activating mutation. nih.govresearchgate.net

Anti-proliferative Activity of Compound 12n
Cell LineDescriptionIC50 (nM)
BaF3-JAK3M511ICells with JAK3 activating mutation22.9
U937Human leukemia cells with JAK3M511I20.2

Data sourced from cell-based proliferation assays. nih.govresearchgate.net

Development as a Pharmaceutical Intermediate or Active Ingredient

The hexahydrofuro[3,2-b]furan structure serves a dual role in pharmaceutical development. On one hand, the core structure, which can be derived from renewable resources like isosorbide (B1672297), is a valuable chiral building block, or intermediate, for the synthesis of complex molecules. thieme-connect.de

On the other hand, highly modified derivatives of this scaffold are being developed as potential active pharmaceutical ingredients (APIs). nih.gov The promising lead compound 12n, for example, has demonstrated reasonable pharmacokinetic properties and efficacy in preclinical animal models, suppressing tumor growth in a xenograft mouse model. nih.govresearchgate.netacs.org This suggests its potential to be advanced as a therapeutic agent for hematological cancers, representing a promising lead for further optimization. nih.govresearchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the covalent structure of hexahydrofuro[3,2-b]furan derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry provide detailed information about the molecular framework and the connectivity of atoms.

For instance, the structural analysis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, a key derivative, relies heavily on NMR. researchgate.net The ¹H NMR spectrum provides information on the chemical environment and coupling of protons, while the ¹³C NMR spectrum identifies the carbon skeleton. researchgate.net In one study, the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for the aromatic protons of the benzoate (B1203000) groups between δ 8.10 and 7.45 ppm, while the protons on the fused furan (B31954) ring system appeared as multiplets between δ 5.42 and 4.02 ppm. researchgate.net The ¹³C-NMR spectrum correspondingly displayed signals for the carbonyl carbon of the ester at δ 165.9 ppm and carbons of the bicyclic core at δ 80.6, 74.1, and 70.7 ppm. researchgate.net

NMR Spectroscopic Data for (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate in CDCl₃ researchgate.net

TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR (200 MHz)8.10 (d, 4H)Aromatic Protons
7.58 (t, 2H)Aromatic Protons
7.45 (t, 4H)Aromatic Protons
5.42–5.27 (m, 2H)Ring Protons
4.95–4.83 (m, 2H)Ring Protons
¹³C NMR (50 MHz)165.9Carbonyl Carbon (C=O)
133.2, 129.8, 129.4, 128.4Aromatic Carbons
80.6Ring Carbon
74.1Ring Carbon
70.7Ring Carbon

X-ray Crystallography for Conformation and Intermolecular Interactions of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise data on bond lengths, bond angles, and stereochemistry. nih.gov For derivatives of Hexahydrofuro[3,2-b]furan, this technique has been instrumental in confirming the conformation of the fused ring system and understanding how molecules pack in the solid state.

Crystal Data and Structure Refinement for (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate researchgate.net

ParameterValue
Empirical FormulaC₂₀H₁₈O₆
Formula Weight354.34
Temperature173 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 10.0914 (15) Å
b = 8.2388 (11) Å
c = 10.7592 (10) Å, β = 108.913 (10)°
Volume846.24 (19) ų
Z2
Calculated Density1.391 Mg/m³

Theoretical Studies and Molecular Modeling

Computational chemistry provides powerful tools to investigate aspects of molecular systems that are difficult to probe experimentally. For the hexahydrofuro[3,2-b]furan scaffold, theoretical studies are used to elucidate reaction mechanisms and predict properties relevant to catalytic applications.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to study reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. This allows for the mapping of reaction pathways and the determination of activation barriers, providing deep insight into reaction feasibility and selectivity. pku.edu.cn

In the context of furan-containing compounds, DFT has been used to explore complex reaction mechanisms, such as cycloadditions. pku.edu.cn For example, studies on dienylfurans have employed DFT to compare different potential reaction pathways, such as a concerted pericyclic reaction versus a stepwise mechanism involving zwitterionic intermediates. pku.edu.cn By calculating the Gibbs free energy profiles, researchers can identify the rate-determining step and the most favorable reaction channel. pku.edu.cn Similar methodologies can be applied to understand the formation of the Hexahydrofuro[3,2-b]furan-3,6-diamine core and the influence of catalysts, solvents, and substituents on the reaction outcome. researchgate.net

The synthesis of this compound often involves heterogeneous catalysis. The efficiency of such processes is governed by the interaction between reactants, intermediates, and the catalyst surface, a key parameter of which is the adsorption energy. Computational methods are increasingly used to predict these energies, thereby accelerating catalyst discovery. researchgate.net

DFT calculations are the primary tool for determining the energetics of surface processes. researchgate.net However, screening a large number of potential catalysts with DFT is computationally intensive. To overcome this, data-driven models that combine DFT databases with machine learning techniques are being developed. udelar.edu.uynih.gov These models can predict adsorption energies with high accuracy (mean absolute errors of ~0.1 eV) using a set of chemical and structural descriptors of the catalyst surface and the adsorbing molecule. researchgate.netornl.gov For instance, DFT has been used to calculate the adsorption energies of furan on a TiCl₄ Ziegler-Natta catalyst to understand inhibitory effects in polymerization processes. nih.gov This approach allows for the high-throughput screening of novel alloy catalysts for biomass conversion, identifying promising candidates for the efficient and selective synthesis of furanic diamines.

Conclusion and Future Perspectives

Summary of Current Research Landscape and Key Contributions

The current research landscape for Hexahydrofuro[3,2-b]furan-3,6-diamine and its isomers is primarily focused on their synthesis from renewable resources and their application as monomers for bio-based polymers. Key contributions in this area include the development of efficient synthetic routes to obtain the diamines from their corresponding diols (isosorbide, isomannide (B1205973), and isoidide), which are readily available from the dehydration of sugar alcohols like sorbitol and mannitol. This has established a clear pathway for the production of these diamines from non-petroleum feedstocks.

A significant body of research has been dedicated to the polymerization of these bio-based diamines with various diacids and dianhydrides to produce polyamides and polyimides. These studies have demonstrated that the rigid and chiral nature of the hexahydrofuro[3,2-b]furan backbone imparts desirable properties to the resulting polymers, such as high glass transition temperatures, good thermal stability, and, in some cases, optical transparency. The stereochemistry of the diamine has been shown to have a notable influence on the polymer properties, offering a tool for fine-tuning the material characteristics.

While the potential of this compound in pharmaceutical applications and as a chiral auxiliary has been suggested due to its structure and chiral nature, these areas remain largely unexplored, with a lack of extensive published research on specific applications. The main contributions to date lie in the fundamental understanding of the synthesis of these diamines and the structure-property relationships of the polymers derived from them.

Emerging Trends and Unexplored Avenues in Synthesis and Application

Emerging trends in the field of bio-based polymers are driving further interest in monomers like this compound. One key trend is the development of more sustainable and efficient catalytic systems for the amination of dianhydrohexitols to produce the corresponding diamines with high selectivity and yield. This includes the exploration of novel catalysts and reaction conditions to minimize waste and energy consumption.

In terms of applications, an unexplored avenue is the systematic investigation of the full range of stereoisomers of this compound in polymer synthesis. A comparative study of the properties of polymers derived from all the different isomers would provide valuable insights into the impact of stereochemistry on material performance.

Furthermore, the potential of these diamines in applications beyond bulk polymers remains largely untapped. Their use as building blocks for the synthesis of functional small molecules, such as chiral ligands for asymmetric catalysis or as components of pharmacologically active compounds, represents a significant area for future research. The development of derivatives with specific functionalities could open up new opportunities in areas like drug delivery and specialty chemicals.

Another emerging trend is the focus on creating fully bio-based polymers by combining this compound with diacids or dianhydrides also derived from renewable resources. This would lead to the development of materials with a high percentage of renewable carbon content, further enhancing their sustainability credentials.

Potential for Innovation in Bio-based Chemical Synthesis and Advanced Materials Development

This compound holds significant potential for innovation in both bio-based chemical synthesis and the development of advanced materials. The ability to produce a family of stereochemically diverse diamines from a single renewable feedstock (sugars) offers a unique platform for creating a wide range of materials with tailored properties.

Innovation in synthesis could focus on developing one-pot or continuous flow processes for the conversion of sugars to these diamines, which would be a significant step towards their industrial-scale production. Biocatalytic methods could also be explored for a more environmentally benign synthesis.

In the realm of advanced materials, the rigid and V-shaped structure of the Hexahydrofuro[3,2-b]furan core can be exploited to design polymers with high performance characteristics. For instance, polyamides and polyimides with exceptional thermal and mechanical properties could find applications in demanding engineering plastics, composites, and electronics. The inherent chirality of the monomer could also be utilized to create materials with unique optical properties, such as chiral recognition capabilities or high optical transparency for optical films and devices.

Q & A

Basic: What established synthetic routes exist for Hexahydrofuro[3,2-b]furan-3,6-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves functionalizing the hexahydrofuro[3,2-b]furan scaffold. Key steps include:

  • Amination of Diol Precursors : Starting from isosorbide derivatives (e.g., (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol), diamines can be synthesized via nucleophilic substitution or catalytic amination under controlled pH and temperature .
  • Chiral Pool Utilization : Biomass-derived chiral precursors (e.g., isomannide or isosorbide) are modified using enzymes or organocatalysts to introduce amine groups while preserving stereochemistry .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization from polar solvents (e.g., THF/water mixtures) is critical to isolate the diamine and remove byproducts like triethylammonium salts .

Basic: How is the stereochemical configuration of this compound determined experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry, as demonstrated for structurally related hexasubstituted dihydrofurans .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JH-HJ_{\text{H-H}} in the furan ring) and NOESY correlations distinguish axial/equatorial substituents and confirm stereoisomerism .
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers for purity assessment .

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Organocatalytic Methods : BINOL-phosphoric acid catalysts induce asymmetry in multicomponent reactions, leveraging hydrogen-bonding interactions to control stereochemistry .
  • Biocatalytic Routes : Enzymes (e.g., transaminases) selectively aminate diol precursors derived from renewable sources, achieving >99% enantiomeric excess in optimized buffer systems .
  • Dynamic Kinetic Resolution : Racemic mixtures are resolved using chiral ligands (e.g., Ru-based complexes) under hydrogenation conditions, favoring thermodynamically stable diastereomers .

Advanced: How do researchers reconcile contradictions in reactivity data between stereoisomers of this compound?

Methodological Answer:

  • Comparative Kinetic Studies : Reaction rates of (3R,3aR,6S,6aR) vs. (3S,3aR,6S,6aR) isomers are measured under identical conditions (e.g., nucleophilic substitution in THF) to identify steric/electronic effects .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals differences in melting behavior and stability, correlating with stereochemical packing .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize divergent reactivity trends observed experimentally .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR identifies amine protons (δ 1.5–2.5 ppm) and furan ring protons (δ 3.0–5.0 ppm), while 13C^{13}\text{C}-NMR confirms quaternary carbons .
  • Infrared (IR) Spectroscopy : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ for C7_7H12_{12}N2_2O2_2: 173.0926) .

Advanced: What challenges arise in scaling up this compound synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized enzymes or metal-organic frameworks) improve recyclability and reduce costs in large-scale enantioselective reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful drying to prevent hydrolysis of intermediates .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects stereochemical drift during continuous manufacturing .

Methodological: How is this compound utilized as a chiral building block in complex heterocycle synthesis?

Methodological Answer:

  • Multicomponent Reactions : The diamine participates in Ugi or Passerini reactions to assemble polycyclic frameworks, with stereochemistry guided by chiral auxiliaries .
  • Coordination Chemistry : Transition-metal complexes (e.g., Ru or Pd) leverage the diamine’s chelating ability to catalyze asymmetric cycloadditions or C–H functionalizations .
  • Peptide Mimetics : Conjugation with amino acids via amide bonds creates rigid scaffolds for probing enzyme active sites or designing foldamers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.